molecular formula C24H21BrN8O2 B15018003 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B15018003
M. Wt: 533.4 g/mol
InChI Key: NOUGTZKVQNNXQD-VULFUBBASA-N
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Description

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as bromophenyl, dimethylphenyl, and nitrophenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydrazine group: This step involves the reaction of the triazine core with hydrazine derivatives.

    Addition of the bromophenyl, dimethylphenyl, and nitrophenyl groups: These groups can be introduced through various substitution reactions, often using reagents like bromobenzene, dimethylbenzene, and nitrobenzene under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The presence of multiple functional groups allows it to participate in diverse chemical interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. Examples of similar compounds include:

  • 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
  • 2,4,6-Tris(3,4-dimethylphenyl)-1,3,5-triazine

The uniqueness of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21BrN8O2

Molecular Weight

533.4 g/mol

IUPAC Name

2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21BrN8O2/c1-15-6-7-20(12-16(15)2)28-23-29-22(27-19-8-10-21(11-9-19)33(34)35)30-24(31-23)32-26-14-17-4-3-5-18(25)13-17/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14+

InChI Key

NOUGTZKVQNNXQD-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)Br)C

Origin of Product

United States

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